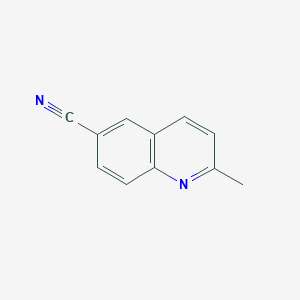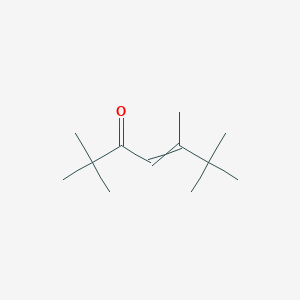
1-Acetyl-2-methoxynaphthalene
Overview
Description
1-Acetyl-2-methoxynaphthalene (1-AMN) is an organic compound that has been studied extensively in the past few decades due to its potential applications in numerous fields. 1-AMN is a member of the naphthalene family, which are aromatic compounds that are widely used in the pharmaceutical, agricultural, and chemical industries. 1-AMN is a colorless, crystalline solid with a molecular weight of 128.18 g/mol. It is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide. 1-AMN is also relatively stable and has a low vapor pressure.
Scientific Research Applications
1-Acetyl-2-methoxynaphthalene has been used in a variety of scientific research applications. It is used as a model compound to study the physical and chemical properties of naphthalene-based compounds, as well as the reactivity of different functional groups. It has also been used in studies of the structure and reactivity of molecules in solution, and as a model system to study the mechanism of organic reactions. In addition, 1-Acetyl-2-methoxynaphthalene has been used in studies of the photochemistry of organic compounds, and as a model system to investigate the biological activity of naphthalene-based compounds.
Mechanism of Action
Target of Action
The primary target of 1-Acetyl-2-methoxynaphthalene is the HBEA zeolites . These zeolites are a type of catalyst that facilitate the acetylation of 2-methoxynaphthalene .
Mode of Action
The compound interacts with its target through a process known as acylation . In this process, 1-Acetyl-2-methoxynaphthalene is preferentially formed by direct acetylation of 2-methoxynaphthalene . This compound then undergoes isomerization into 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene, as well as deacylation .
Biochemical Pathways
The acetylation of 2-methoxynaphthalene leads to the formation of 1-Acetyl-2-methoxynaphthalene . This compound then undergoes isomerization, a biochemical pathway that results in the rearrangement of the compound into different isomers . The downstream effects of this pathway include the formation of 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene .
Pharmacokinetics
The pharmacokinetics of 1-Acetyl-2-methoxynaphthalene are influenced by the properties of the HBEA zeolites . The acetylation and isomerization activities are found to be maximum for a Si/Al ratio between 20 and 35 . The low activity of the commercial sample can be related to limitations in the desorption of acetylated products from the zeolite micropores caused by the large amount of extraframework aluminium species present on this sample .
Result of Action
The result of the action of 1-Acetyl-2-methoxynaphthalene is the formation of 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene . These compounds are formed through the process of isomerization, which rearranges the structure of the compound .
Action Environment
The action of 1-Acetyl-2-methoxynaphthalene is influenced by environmental factors such as temperature and the presence of a catalyst . The acetylation of 2-methoxynaphthalene was carried out in a batch reactor at 120°C over a series of HBEA zeolites . The formation of 1-Acetyl-2-methoxynaphthalene is also influenced by the presence of nitrobenzene, which causes acylation to occur predominantly at the 6-position .
Advantages and Limitations for Lab Experiments
1-Acetyl-2-methoxynaphthalene is a useful compound for laboratory experiments due to its stability and low vapor pressure. It is also relatively easy to synthesize and purify, and is soluble in common organic solvents. However, 1-Acetyl-2-methoxynaphthalene is a relatively expensive compound, and its effects on biological systems are not completely understood.
Future Directions
1-Acetyl-2-methoxynaphthalene has potential applications in numerous fields, and there are many possible future directions for research. These include further studies of its effects on biological systems, such as its effects on proteins, DNA, and other macromolecules. It could also be used as a model system to study the mechanism of organic reactions, and to investigate the photochemistry of organic compounds. In addition, further research could be done to explore the potential therapeutic applications of 1-Acetyl-2-methoxynaphthalene, such as its use as an anti-inflammatory or anti-tumor agent. Finally, 1-Acetyl-2-methoxynaphthalene could be used as a starting material for the synthesis of other naphthalene-based compounds, which could be used in pharmaceuticals, agrochemicals, and other industries.
properties
IUPAC Name |
1-(2-methoxynaphthalen-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)13-11-6-4-3-5-10(11)7-8-12(13)15-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBBDKXOGOJOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70972169 | |
| Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-2-methoxynaphthalene | |
CAS RN |
5672-94-6 | |
| Record name | Ethanone, 1-(2-methoxy-1-naphthalenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005672946 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxynaphthalen-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70972169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Methoxy-1'-acetonaphthone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of 1-acetyl-2-methoxynaphthalene?
A: 1-Acetyl-2-methoxynaphthalene is a significant product in the Friedel-Crafts acylation of 2-methoxynaphthalene. While not always the desired product, its formation provides valuable insights into the shape-selective properties of zeolite catalysts. For instance, research has shown that 1-acetyl-2-methoxynaphthalene forms primarily on the external surface of zeolite beta during the acylation of 2-methoxynaphthalene. [] This understanding allows researchers to manipulate reaction conditions and catalyst properties to favor the formation of the desired isomer, 2-acetyl-6-methoxynaphthalene. [, ]
Q2: How does the pore structure of zeolite catalysts affect the formation of 1-acetyl-2-methoxynaphthalene?
A: Zeolites, with their defined pore structures, play a crucial role in the selective synthesis of isomers during the acylation of 2-methoxynaphthalene. Research using various zeolites, including Beta, ITQ-7, USY, and ZSM-12, has demonstrated the impact of pore size and structure on product selectivity. [, , ] For example, ITQ-7, with a slightly smaller pore diameter than zeolite Beta, exhibits a higher selectivity towards 2-acetyl-6-methoxynaphthalene. This difference arises from the restricted diffusion of the bulkier 1-acetyl-2-methoxynaphthalene within the ITQ-7 framework. []
Q3: Can 1-acetyl-2-methoxynaphthalene be converted into other isomers?
A: Yes, 1-acetyl-2-methoxynaphthalene can isomerize to 2-acetyl-6-methoxynaphthalene and 1-acetyl-7-methoxynaphthalene in the presence of HBEA zeolite. [] This isomerization process is significantly accelerated in the presence of 2-methoxynaphthalene, suggesting an intermolecular transacylation mechanism. [] Interestingly, studies utilizing deuterium labeling revealed that while 2-acetyl-6-methoxynaphthalene forms solely through this intermolecular pathway, 1-acetyl-7-methoxynaphthalene formation involves both inter- and intramolecular mechanisms. []
Q4: What are the analytical techniques used to study these reactions?
A: Various analytical methods are crucial for characterizing and quantifying the different isomers formed during 2-methoxynaphthalene acylation. These include techniques like gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry for precise identification. Additionally, techniques like X-ray diffraction, Fourier-transform infrared spectroscopy, and nitrogen adsorption-desorption are employed to characterize the zeolite catalysts themselves. [, ] These analyses provide valuable information about the catalyst's structure, porosity, and active sites, ultimately aiding in understanding the reaction mechanism and optimizing reaction conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine](/img/structure/B1616959.png)









